molecular formula C6H11EuO7 B8020426 Europium(3+);triacetate;hydrate

Europium(3+);triacetate;hydrate

Cat. No.: B8020426
M. Wt: 347.11 g/mol
InChI Key: JGJIXMFWDPQYRL-UHFFFAOYSA-K
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Description

Significance of Trivalent Europium Compounds in Advanced Materials Science

Trivalent europium (Eu³⁺) compounds are paramount in advanced materials science due to their unique luminescent properties. The characteristic f-f electronic transitions of the Eu³⁺ ion result in sharp, narrow-band emission spectra, particularly in the red region of the visible spectrum. wpmucdn.com This high color purity makes them indispensable as red phosphors in various display technologies, including cathode-ray tubes (CRTs) and liquid-crystal displays (LCDs). chemicalbook.comchemdad.comsamaterials.com There is currently no known substitute for europium oxide in this critical application. chemicalbook.comchemdad.com

Beyond displays, the applications of trivalent europium compounds are expanding. They are utilized in the development of luminescent materials for security inks, anti-counterfeiting markers, and luminescent paints. samaterials.com Furthermore, their unique optical and electrical properties have led to their use in semiconductors and catalysis. sigmaaldrich.comsigmaaldrich.com The ability to form luminescent complexes with various ligands allows for the tuning of their properties for specific applications, including in solar cells and lasers. frontiersin.org While most intermetallic europium compounds feature the divalent Eu²⁺ state, the rarer trivalent state offers distinct magnetic and spectroscopic characteristics that are the subject of ongoing research. researchgate.netresearchgate.net

Overview of Lanthanide Acetate (B1210297) Complexes in Coordination Chemistry

Lanthanide acetate complexes are a significant class of compounds in coordination chemistry. The large ionic radius of lanthanide ions allows for high coordination numbers, typically ranging from 8 to 12, leading to diverse and complex structures. youtube.comrutgers.edu Acetate anions can act as versatile ligands, bridging multiple lanthanide centers to form polynuclear or polymeric structures. frontiersin.org The coordination environment around the lanthanide ion, including the number and arrangement of the acetate and water ligands, profoundly influences the complex's properties, particularly its luminescence. acs.org

The synthesis of lanthanide acetate complexes is often achieved through reactions of lanthanide oxides or metals with acetic acid. wikipedia.org These complexes serve as important precursors for the synthesis of other lanthanide-containing materials. sigmaaldrich.comsamaterials.comsigmaaldrich.com The study of their structure and bonding provides fundamental insights into the coordination behavior of f-block elements. rsc.orgnumberanalytics.com

Contextualization of Europium(3+);triacetate;hydrate (B1144303) as a Precursor and Model System

Europium(3+);triacetate;hydrate serves as a crucial precursor for the synthesis of a variety of advanced materials. It is a key starting material for producing europium-doped phosphors. samaterials.com Its decomposition upon heating yields europium oxide, a critical component in red-emitting phosphors. americanelements.comwikipedia.org The thermal decomposition of europium(III) acetate tetrahydrate proceeds through several stages, ultimately forming europium oxide. wikipedia.org

The compound is also utilized as a precursor in sol-gel processes to create highly luminescent thin films, such as Eu³⁺-doped Lanthanum Oxyfluoride (LaOF). sigmaaldrich.comsigmaaldrich.com Furthermore, it is a precursor for synthesizing europium(III) fluoride (B91410) nanoparticles and for doping cadmium selenide (B1212193) (CdSe) quantum dots. sigmaaldrich.comsigmaaldrich.com In the latter application, the addition of Eu³⁺ ions broadens the optical absorption window, which is advantageous for quantum dot solar cells. sigmaaldrich.comsigmaaldrich.com As a model system, the study of its aqueous solutions using techniques like vibrational spectroscopy helps in understanding intermolecular interactions and the structure of water in the presence of lanthanide ions. frontiersin.orgfrontiersin.org

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

Current research on this compound and related compounds is vibrant and multifaceted. A significant area of investigation is its luminescent properties, particularly when incorporated into different host matrices like synthetic opals. researchgate.nettandfonline.comtandfonline.com Studies explore how the coordination environment and thermal treatments affect the emission spectra of the Eu³⁺ ion. researchgate.nettandfonline.com For instance, research has shown that the symmetry of the luminescence centers in the compound is low. researchgate.net

Another active research direction is the use of europium acetate in creating novel materials with tailored optical and magnetic properties. samaterials.com This includes the synthesis of acetate-bridged lanthanide complexes and the investigation of their magnetic behavior. frontiersin.org The influence of europium acetate on the properties of aqueous solutions, even at ultra-high dilutions, is also being explored, revealing complex interactions with water molecules. frontiersin.orgfrontiersin.org

Despite the progress, knowledge gaps remain. A deeper understanding of the precise structure-property relationships in different hydrated and anhydrous forms of europium acetate is needed. wikipedia.orgwikipedia.org Further exploration of its potential in catalysis and as a dopant in a wider range of nanomaterials could unlock new applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The systematic investigation of mixed-ligand complexes involving acetate and other organic moieties is another promising avenue for developing materials with enhanced functionalities.

Compound Information Table

Compound NameSynonyms
This compoundEuropium(III) acetate hydrate, Europium acetate hydrate, Eu(OAc)₃(H₂O)
Europium OxideEuropia
Europium(III) fluoride-
Cadmium SelenideCdSe
Lanthanum OxyfluorideLaOF
Acetic Acid-

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula Eu(CH₃CO₂)₃·xH₂O prochemonline.comamericanelements.comsigmaaldrich.com
Molecular Weight (anhydrous) 329.1 g/mol prochemonline.com
Appearance White crystalline powder prochemonline.comchemicalbook.comchemdad.com
Solubility in water Soluble prochemonline.comchemdad.com
CAS Number 62667-64-5 prochemonline.comsigmaaldrich.comsamaterials.com

Properties

IUPAC Name

europium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJIXMFWDPQYRL-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Eu+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11EuO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Controlled Preparation of Europium 3+ ;triacetate;hydrate and Its Hydrates

Classical Synthesis Routes from Europium Oxides and Acetic Acid

A prevalent and straightforward method for preparing europium(III) acetate (B1210297) involves the reaction of europium(III) oxide (Eu₂O₃) with acetic acid (CH₃COOH). wikipedia.org This acid-base reaction yields europium(III) acetate and water, as depicted in the following equation:

Eu₂O₃ + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂O wikipedia.org

The process typically involves heating a suspension of europium oxide in acetic acid to facilitate the dissolution of the oxide and drive the reaction to completion. wikipedia.org A two-stage reaction method has been developed to optimize this process. google.com In the first stage, glacial acetic acid is reacted with europium oxide under heat until the solution becomes clear. google.com Subsequently, water is added to the system, and the reaction continues under heat to ensure complete conversion. google.com This method is reported to produce a high yield of up to 98% with a purity of 99.99%. google.com After the reaction is complete, the product, typically a hydrated form, can be isolated by evaporation of the solvent and subsequent drying. google.com

Reaction Parameters for Classical Synthesis
Reactants Europium(III) Oxide (Eu₂O₃), Acetic Acid (CH₃COOH)
Reaction Stage 1 Mix Eu₂O₃ with glacial acetic acid and heat (e.g., to 120°C) until the solution is transparent. google.com
Reaction Stage 2 Add deionized water and continue heating (e.g., at 125°C) until the solution is transparent. google.com
Product Isolation Evaporation and vacuum drying. google.com
Reported Yield 98% google.com
Reported Purity 99.99% google.com

Direct Chemical Oxidation Approaches for Europium(III) Acetate Species

An alternative synthetic strategy involves the direct oxidation of europium metal. Europium is a reactive lanthanide that can be oxidized by acids. The reaction of europium metal with acetic acid produces europium(III) acetate and hydrogen gas:

2 Eu + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂↑ wikipedia.org

This method can be performed under controlled conditions to yield specific products. For instance, reacting europium metal with acetic acid in a sealed glass ampoule at elevated temperatures (e.g., 130°C) has been successfully used to synthesize anhydrous europium(III) acetate as well as specific hydrated and solvated forms. dntb.gov.uawikipedia.orgresearchgate.net This direct oxidation route provides a high-purity product by avoiding potential contaminants from the oxide starting material.

Controlled Crystallization and Isolation of Specific Hydration States

Europium(III) acetate is known to exist in several hydration states, most notably as a tetrahydrate and a sesquihydrate. wikipedia.org The isolation of a specific hydrate (B1144303) is crucial as the degree of hydration can influence the material's properties. The control of crystallization conditions, such as temperature and solvent composition, is paramount. The hydrate molecules are often dimeric in structure. wikipedia.org

Thermal decomposition studies of europium(III) acetate tetrahydrate have shown that water molecules are lost in distinct steps at specific temperatures. wikipedia.orgwikipedia.org This suggests that careful thermal treatment can be used to isolate hydrates with a lower degree of hydration or the anhydrous form.

The sesquihydrate of europium(III) acetate, with the formula Eu(CH₃COO)₃·1.5H₂O, has been synthesized and characterized. dntb.gov.uaresearchgate.net One method to obtain this form is through the direct oxidation of europium metal with acetic acid. dntb.gov.uaresearchgate.net The precise formula of the sesquihydrate is represented as Eu₂(OAc)₆(H₂O)₂. researchgate.net

Crystallographic studies have provided detailed structural information for the sesquihydrate.

Crystallographic Data for Europium(III) Acetate Sesquihydrate
Crystal System Monoclinic wikipedia.orgwikipedia.orgresearchgate.net
Space Group Cc wikipedia.orgwikipedia.orgresearchgate.net
Lattice Parameter a 1608.7(2) pm wikipedia.orgresearchgate.net
Lattice Parameter b 1665.6(2) pm wikipedia.orgresearchgate.net
Lattice Parameter c 839.1(1) pm wikipedia.orgresearchgate.net
Angle β 115.75(9)° wikipedia.orgresearchgate.net
Formula Units per Unit Cell (Z) 4 wikipedia.org

The tetrahydrate, Eu(CH₃COO)₃·4H₂O, is another common form of europium(III) acetate. wikipedia.orgwikipedia.org Its synthesis often results from crystallization from aqueous solutions. wikipedia.org The thermal decomposition of the tetrahydrate has been analyzed and proceeds in several stages, indicating the sequential loss of water molecules. wikipedia.org For example, the first three water molecules are lost at 135°C, followed by another half molecule at 170°C, and the final half molecule at 210°C to yield the anhydrous salt. wikipedia.org

Another variant, described as a "hydrogendiacetate," has been synthesized via the direct oxidation of europium metal with acetic acid. dntb.gov.uaresearchgate.net This compound has the formula Eu(H(OAc)₂)₃. researchgate.net

Methods for Obtaining Anhydrous Europium(III) Acetate

Anhydrous europium(III) acetate can be prepared by two primary methods. The first involves the controlled thermal dehydration of a hydrated salt. wikipedia.org By carefully heating the hydrate, water molecules are removed before the compound begins to decompose into europium oxo-acetate. wikipedia.org

A more direct route is the reaction of europium metal with acetic acid in a sealed container at elevated temperatures, such as 130°C, which can directly yield colorless single crystals of the anhydrous product, Eu(OAc)₃. dntb.gov.uaresearchgate.net

The anhydrous form has been structurally characterized by single-crystal X-ray diffraction.

Crystallographic Data for Anhydrous Europium(III) Acetate
Crystal System Monoclinic wikipedia.orgwikipedia.orgresearchgate.net
Space Group C2/c wikipedia.orgwikipedia.orgresearchgate.net
Lattice Parameter a 1126.0(3) pm wikipedia.orgresearchgate.net
Lattice Parameter b 2900.5(6) pm wikipedia.orgresearchgate.net
Lattice Parameter c 799.1(2) pm wikipedia.orgresearchgate.net
Angle β 132.03(2)° wikipedia.orgresearchgate.net
Formula Units per Unit Cell (Z) 4 wikipedia.org

Strategies for Purity Enhancement and Stoichiometric Control in Synthetic Processes

Achieving high purity and precise stoichiometry is critical for many applications of europium(III) acetate. Several strategies are employed to meet these requirements.

Stoichiometric Reactant Ratios: In the classical synthesis from europium oxide, using precise molar ratios of the reactants is fundamental to ensure complete conversion and minimize unreacted starting materials. google.com

Controlled Reaction Environment: The direct oxidation of europium metal in a sealed ampoule provides excellent stoichiometric control as it is a closed system, preventing the loss of volatile reactants. dntb.gov.uaresearchgate.net

Recrystallization: This is a common and effective method for purifying the final product. chemdad.com Dissolving the crude europium(III) acetate in a suitable solvent, such as water, and allowing it to slowly recrystallize can remove impurities, leading to a product of higher purity. chemdad.com Commercial suppliers often provide materials with purities of 99.9% or higher, indicating the use of robust purification techniques. thermofisher.comprochemonline.com

Choice of Synthesis Route: The selection of the synthesis method can impact purity. The direct oxidation of high-purity europium metal can yield a cleaner product compared to the oxide route, which may contain impurities from the oxide source.

Structural Elucidation and Advanced Crystallographic Studies of Europium 3+ ;triacetate;hydrate Systems

Single-Crystal X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the atomic arrangement within a crystalline solid. It has been employed to elucidate the structures of both anhydrous and hydrated forms of europium(III) acetate (B1210297).

Anhydrous europium(III) acetate, Eu(CH₃COO)₃, has been characterized as a coordination polymer. researchgate.net Single-crystal X-ray diffraction studies have determined that it crystallizes in the monoclinic space group C2/c. researchgate.netwikipedia.orgwikipedia.org The lattice parameters for this anhydrous form have been reported as follows:

ParameterValue
a1126.0(3) pm
b2900.5(6) pm
c799.1(2) pm
β132.03(2)°
Z (Formula units per unit cell)4

These data correspond to the monoclinic space group C2/c (No. 15). researchgate.netwikipedia.orgwikipedia.org

Europium(III) acetate is known to exist in several hydrated forms, including a sesquihydrate (Eu(CH₃COO)₃·1.5H₂O) and a tetrahydrate (Eu(CH₃COO)₃·4H₂O). wikipedia.orgwikipedia.org The crystal structure of the sesquihydrate has been elucidated through single-crystal X-ray diffraction. It crystallizes in the monoclinic space group Cc. wikipedia.orgwikipedia.org This structure can also be described as Eu₂(OAc)₆(H₂O)₂. researchgate.net

The lattice parameters for europium(III) acetate sesquihydrate are detailed below:

ParameterValue
a1608.7(2) pm
b1665.6(2) pm
c839.1(1) pm
β115.75(9)°
Z (Formula units per unit cell)4

These data correspond to the monoclinic space group Cc (No. 9). wikipedia.orgwikipedia.org

The tetrahydrate is also a known form, although its detailed single-crystal structure is less commonly reported in the literature compared to the sesquihydrate. wikipedia.orgwikipedia.org Thermal decomposition studies show the tetrahydrate loses water in stages to form the monohydrate, hemihydrate, and finally the anhydrous form before further decomposition. wikipedia.org

Detailed Analysis of the Coordination Environment of the Europium(III) Ion

The coordination environment of the lanthanide ion is a critical factor that influences the properties of its complexes. acs.org For europium(III) ions, coordination numbers of 8 or 9 are common, often resulting in geometries such as a distorted square antiprism or a tricapped trigonal prism. frontiersin.orgnih.govresearchgate.net In europium(III) acetate hydrates, the Eu³⁺ ion is coordinated by oxygen atoms from both the acetate ligands and water molecules. researchgate.netnih.gov The precise coordination number and geometry are dependent on the specific crystalline form. For instance, in many lanthanide carboxylate complexes, the metal ions can be eight-coordinate in a square-antiprismatic geometry or nine-coordinate in a tricapped trigonal-prismatic geometry. researchgate.net The presence of water molecules in the inner coordination sphere is a common feature in the hydrated complexes. mdpi.com

Characterization of Acetate Ligand Coordination Modes (e.g., Monodentate, Bidentate, Bridging)

Acetate ligands are versatile and can adopt several coordination modes, which contributes to the structural diversity of metal acetates. researchgate.netresearchgate.net The common modes include:

Monodentate: The acetate ligand binds to a single metal center through one of its oxygen atoms.

Bidentate (Chelating): Both oxygen atoms of the acetate group bind to the same metal center.

Bridging: The acetate ligand links two different metal centers. This can occur in various fashions, such as the common syn-syn bridging mode.

Investigation of Dimeric and Polymeric Structural Motifs in Hydrated Forms

The hydrated forms of europium(III) acetate often exhibit complex structural motifs, including dimeric and polymeric arrangements. wikipedia.org The hydrate (B1144303) molecule of europium(III) acetate is noted to be a dimer. wikipedia.org This is a common feature for many lanthanide acetates, where bridging acetate ligands and sometimes bridging water molecules link metal centers. researchgate.net

For instance, the sesquihydrate, with the formula Eu₂(OAc)₆(H₂O)₂, is built upon a dimeric core. researchgate.net The anhydrous form, Eu(OAc)₃, exists as a coordination polymer where europium centers are linked into chains by the acetate ligands. researchgate.net The formation of these extended structures is driven by the tendency of the Eu³⁺ ion to achieve a high coordination number, which is satisfied by bonding to ligands from adjacent formula units. nih.govmdpi.com The study of lanthanide acetate systems has shown that both dimeric and polymeric structures can be formed, often influenced by the specific lanthanide ion and the synthesis conditions. researchgate.net

Powder X-ray Diffraction Studies of Polycrystalline Europium(3+);triacetate;hydrate

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing polycrystalline materials. It is used to identify the crystalline phases present in a bulk sample and to confirm phase purity. mdpi.com For europium(III) acetate and its various hydrates, PXRD patterns are distinct for each form, allowing for their identification. srs.gov

Studies have shown that different hydrated lanthanide acetates, including those of europium, can be grouped into different isostructural series based on their PXRD patterns. srs.gov For example, research on the lanthanide acetate series indicates three distinct crystal structures for the hydrated forms and four for the anhydrous forms across the series. srs.gov The PXRD pattern of a sample can be compared to theoretical patterns calculated from single-crystal X-ray diffraction data to verify the bulk material's structure. researchgate.net This technique is also used to study materials synthesized under various conditions, such as europium(III) acetate monohydrate deposited in the pores of synthetic opals, confirming its polycrystalline nature within the host matrix. researchgate.net

Spectroscopic Characterization and Electronic Structure of Europium 3+ ;triacetate;hydrate

High-Resolution Optical Absorption and Emission Spectroscopy

High-resolution optical absorption and emission spectroscopy are powerful tools for probing the local environment of the Eu³⁺ ion in europium(3+);triacetate;hydrate (B1144303). The f-f transitions within the 4f⁶ electronic configuration of Eu³⁺ are particularly sensitive to the symmetry and nature of the coordinating ligands.

Assignment of 4f⁶ Crystal-Field Energy Levels and Transitions

The electronic configuration of the Eu³⁺ ion is [Xe]4f⁶. The interaction with the crystal field created by the surrounding acetate (B1210297) and water ligands lifts the degeneracy of the free-ion energy levels, resulting in a set of crystal-field levels. The observed transitions in the absorption and emission spectra correspond to electronic transitions between these levels.

The emission spectrum is typically dominated by transitions from the excited ⁵D₀ state to the various ⁷Fₙ (n = 0, 1, 2, 3, 4) manifolds. mdpi.com Key radiative transitions observed for europium(III) acetate include: researchgate.nettandfonline.com

⁵D₀ → ⁷F₀: A forbidden electric dipole transition, typically observed between 575 nm and 581 nm. Its presence indicates a low-symmetry environment for the Eu³⁺ ion. researchgate.nettandfonline.com

⁵D₀ → ⁷F₁: A magnetic dipole transition, generally found in the 581 nm to 605 nm range. researchgate.nettandfonline.com

⁵D₀ → ⁷F₂: A hypersensitive electric dipole transition, which is highly sensitive to the coordination environment and appears between 605 nm and 635 nm. researchgate.nettandfonline.com

The splitting of these emission bands provides direct information about the crystal-field splitting of the ⁷Fₙ levels. tandfonline.com For instance, the number of observed peaks for the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions can be used to deduce the site symmetry of the Eu³⁺ ion.

Table 1: Typical Emission Transitions of Europium(III) in Europium(3+);triacetate;hydrate

TransitionWavelength Range (nm)Nature of Transition
⁵D₀ → ⁷F₀575 - 581Forbidden Electric Dipole researchgate.nettandfonline.com
⁵D₀ → ⁷F₁581 - 605Magnetic Dipole researchgate.nettandfonline.com
⁵D₀ → ⁷F₂605 - 635Hypersensitive Electric Dipole researchgate.nettandfonline.com
⁵D₀ → ⁷F₃~653Electric Dipole mdpi.com
⁵D₀ → ⁷F₄Not specifiedElectric Dipole

Determination of Site Symmetry of the Europium(III) Ion within the Crystalline Lattice

The analysis of the number of observed emission lines for specific transitions allows for the determination of the point group symmetry of the Eu³⁺ site. The selection rules for electric and magnetic dipole transitions are symmetry-dependent. The ⁵D₀ → ⁷F₀ transition is strictly forbidden for sites with a center of inversion. Therefore, its observation is a clear indicator of a low-symmetry environment. utm.md

For europium acetate hydrates, the splitting pattern of the Eu³⁺ luminescence often suggests a low site symmetry. researchgate.net Research on similar europium acetate complexes has indicated that the Eu³⁺ site can possess C₁ point group symmetry. researchgate.net The number of crystal-field components for each J level depends on the site symmetry, as summarized in the table below.

Table 2: Number of Expected Crystal-Field Components for Different Site Symmetries

J LevelC₁C₂C₂ᵥD₂D₂d
⁷F₀11111
⁷F₁33332
⁷F₂55554
⁷F₃77775
⁷F₄99997

By comparing the experimentally observed number of emission lines with the theoretical predictions for different point groups, the site symmetry of the Eu³⁺ ion can be determined. For europium(III) acetate sesquihydrate, which crystallizes in the monoclinic space group Cc, the europium ions occupy sites of low symmetry. wikipedia.org

In-depth Luminescence Properties and Dynamics

The luminescence properties of this compound are not only dependent on its electronic structure but also on the dynamics of the excited states, which are influenced by the coordination environment.

Influence of the Coordination Environment on Emission Spectra

The coordination environment around the Eu³⁺ ion, which in the hydrated form consists of acetate ligands and water molecules, significantly impacts the emission spectrum. researchgate.net The intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition is particularly sensitive to the local environment. tandfonline.com Changes in the coordination sphere, such as dehydration, can lead to a redistribution of spectral intensity and a decrease in luminescence intensity. tandfonline.com

The presence of water molecules in the coordination sphere can quench the luminescence of the Eu³⁺ ion through non-radiative decay pathways involving the high-frequency O-H vibrations of the water molecules.

Measurement and Interpretation of Luminescence Lifetimes and Quantum Yields

Luminescence lifetime (τ) and quantum yield (Φ) are crucial parameters for characterizing the efficiency of the luminescence process. The luminescence lifetime is the average time the Eu³⁺ ion spends in the excited ⁵D₀ state before returning to the ground state. Mono-exponential decay behavior of the luminescence lifetime suggests the presence of a single emissive Eu³⁺ species. nih.gov

The radiative (A_rad) and non-radiative (A_nrad) decay rates can be determined from the measured luminescence lifetime (τ = 1 / (A_rad + A_nrad)) and quantum yield (Φ = A_rad / (A_rad + A_nrad)).

Application of Judd-Ofelt Theory for f-f Transition Intensities

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f transitions of lanthanide ions in various host materials. acs.orgamericanelements.com It allows for the calculation of three intensity parameters (Ω₂, Ω₄, and Ω₆) from the experimental emission spectrum. acs.org

These parameters are related to the symmetry of the ligand field and the covalency of the Eu-ligand bonds. acs.org

Ω₂ is highly sensitive to the asymmetry of the coordination environment and short-range effects. acs.org A higher value of Ω₂ is associated with a more polarizable ligand field. americanelements.com

Ω₄ and Ω₆ are more related to the long-range effects and the rigidity of the host matrix. acs.org

The Judd-Ofelt parameters can be used to calculate the radiative transition probabilities (A_J) for the ⁵D₀ → ⁷Fₙ transitions, the radiative lifetime (τ_rad = 1 / ΣA_J), and the branching ratios (β_J = A_J / ΣA_J) for each transition. The branching ratio for the ⁵D₀ → ⁷F₂ transition is a good indicator of the color purity of the red emission.

While specific Judd-Ofelt parameters for this compound were not found in the search results, the methodology is widely applied to similar europium complexes to provide a quantitative understanding of their luminescent properties. americanelements.comnih.govresearchgate.net

Photostability Investigations and Environmental Effects on Luminescence

The luminescence of this compound is highly sensitive to its immediate environment, a factor crucial for its application in optical materials and sensors. The photostability and emission characteristics are significantly influenced by factors such as temperature, the surrounding medium, and the hydration state of the complex.

Studies on Europium(III) acetate hydrate embedded in artificial opal photonic crystal films have revealed that the emission spectrum can be altered by the introduction of substances like glycerol (B35011), which reduces the dielectric contrast. acs.orgnih.gov Furthermore, local heating within the pores of the opal structure, induced by laser excitation, has a discernible effect on the emission spectrum. acs.orgnih.gov This highlights the thermal sensitivity of the compound's luminescent properties.

The process of dehydration and thermal decomposition dramatically impacts the coordination environment of the europium ion, leading to changes in the luminescence spectra. researchgate.net Systematic studies involving the annealing of Europium(III) acetate monohydrate at temperatures up to 1000 °C show a clear evolution of the emission spectra as the salt dehydrates and eventually decomposes to Europium(III) oxide (Eu₂O₃). researchgate.net These changes are directly linked to alterations in the local symmetry around the Eu³⁺ ion.

In aqueous solutions, the environment created by water molecules plays a critical role. The presence of Europium(III) acetate influences the intermolecular hydrogen bonding network of water. frontiersin.orgresearchgate.net At a concentration of 0.1 M, the compound leads to a more structured and strongly bound water network, which in turn affects the non-radiative decay pathways and, consequently, the luminescence efficiency. frontiersin.orgresearchgate.net The quenching of lanthanide luminescence is often mediated by high-energy vibrations, such as the O-H stretching of water molecules in the coordination sphere. wikipedia.org The efficiency of this quenching pathway is dependent on the proximity and number of water molecules directly coordinated to the Eu³⁺ ion.

The table below summarizes the key environmental factors influencing the luminescence of this compound.

FactorObservationReference
Medium Embedding in opal photonic crystals allows for tuning of the emission spectrum. Adding glycerol reduces dielectric contrast and alters emission. acs.orgnih.gov
Temperature Local heating under laser excitation and annealing at high temperatures alter the emission spectra due to changes in the ion's coordination environment. acs.orgresearchgate.net
Hydration Dehydration upon heating leads to significant changes in luminescence, culminating in the spectrum of Eu₂O₃. researchgate.netfrontiersin.org
Aqueous Solution The complex alters the hydrogen bond network of water. The presence of water molecules can act as a quenching pathway for luminescence. frontiersin.orgresearchgate.netwikipedia.org

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within this compound. These methods are particularly effective for studying the coordination of the acetate ligands to the europium ion and the interactions within the crystal lattice. frontiersin.orgresearchgate.net

In aqueous solutions, IR and Raman spectroscopy have been employed to study the effect of europium acetate on the structure of water. frontiersin.orgresearchgate.netresearchgate.net The IR spectra of a 0.1 M solution of Europium(III) acetate hydrate show distinct bands at approximately 1411, 1453, and 1553 cm⁻¹, which are characteristic of the acetate ligand coordinated to the europium ion. frontiersin.org The Raman spectra of the same solution exhibit bands associated with Eu³⁺ luminescence, alongside the vibrational bands of water. frontiersin.org A notable shift of the water vibrational bands to lower frequencies in the presence of the complex indicates a strengthening of the hydrogen bond network. frontiersin.orgosti.gov

The key vibrational bands observed for Europium(III) acetate hydrate in solution are presented below.

SpectroscopyWavenumber (cm⁻¹)AssignmentReference
Infrared (IR) ~1553Asymmetric stretching of carboxylate (COO⁻) frontiersin.org
Infrared (IR) ~1453Symmetric stretching of carboxylate (COO⁻) frontiersin.org
Infrared (IR) ~1411Symmetric stretching of carboxylate (COO⁻) frontiersin.org
Raman 1533, 1896, 2556Eu³⁺ Luminescence frontiersin.org
Raman 3000-3800O-H stretching vibrations of water frontiersin.orgresearchgate.net

A complete understanding of the vibrational spectra requires a normal coordinate analysis, which mathematically models the vibrations of the molecule. This analysis allows for the assignment of observed spectral bands to specific atomic motions and the determination of a force field, which describes the forces between the atoms.

The principles of such an analysis are transferable to lanthanide acetates. A normal coordinate analysis for lanthanide complexes like Cs₂NaLnCl₆ has been performed using a GVFF, demonstrating the utility of this approach in understanding the vibrational properties of f-block element compounds. researchgate.net The development of versatile and accurate force fields for lanthanide ions in solution is an active area of research, crucial for molecular dynamics simulations that can predict structure and dynamics. acs.orgnih.govresearchgate.net These force fields, however, are generally parameterized for intermolecular interactions rather than the detailed intramolecular vibrations captured by a normal coordinate analysis.

The acetate ligand can coordinate to a metal ion in several ways, including unidentate, bidentate (chelating), and bridging modes. Vibrational spectroscopy is a powerful tool for distinguishing between these coordination modes, as the frequencies of the carboxylate (COO⁻) stretching vibrations are sensitive to the coordination environment.

The separation (Δ) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group is particularly informative.

Unidentate: In unidentate coordination, one oxygen atom is bonded to the metal. This increases the bond order of the C=O double bond and decreases the bond order of the C-O single bond, leading to a large separation (Δ) between ν_asym and ν_sym.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion, leading to a smaller separation (Δ) compared to the unidentate mode.

Bridging: The carboxylate group bridges two metal ions. The separation (Δ) is typically intermediate between the unidentate and bidentate modes.

In lanthanide complexes, acetate anions frequently adopt bridging coordination patterns. For example, in dinuclear lanthanide complexes, acetate can bridge two metal centers in a μ₂:η¹:η¹ or a μ₂:η¹:η² fashion. frontiersin.orgosti.gov These different bridging modes can be identified through careful analysis of the IR and Raman spectra. Investigations into various rare earth acetates have established correlations between the 13C CP-MAS NMR and IR spectroscopic data and the specific coordination mode of the carboxylate groups. hhu.de

Coordination ModeDescriptionExpected Δ (ν_asym - ν_sym)
Unidentate One oxygen atom binds to the metal center.Large
Bidentate (Chelating) Both oxygen atoms bind to the same metal center.Small
Bridging Carboxylate group links two metal centers.Intermediate

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy provides another avenue for probing the structure and dynamics of Europium(III) complexes. The paramagnetic nature of the Eu³⁺ ion introduces significant shifts and relaxation effects in the NMR spectra of nearby nuclei, which can be exploited in various applications.

Solid-state NMR is essential for characterizing the structure of crystalline materials like this compound. The combination of cross-polarization (CP) and magic-angle spinning (MAS) is a powerful technique for obtaining high-resolution spectra of rare nuclei like ¹³C in solids. researchgate.netjohnshopkins.edu

For paramagnetic compounds, the large shifts induced by the lanthanide ion can be advantageous, as they help to resolve signals from different chemical sites and can readily detect sample heterogeneity. A study on Europium(III) acetate trihydrate utilized ¹³C CP-MAS NMR to investigate its solid-state structure. The observed paramagnetic shifts are substantial, and the assignment of the carbon signals can be aided by considering nuclear relaxation times and dipolar interactions.

Further studies on hydrated rare earth acetates have used ¹³C CP-MAS NMR to correlate the spectroscopic data with the coordination modes of the carboxylate groups, demonstrating the sensitivity of the ¹³C chemical shifts to the local coordination environment. hhu.de The technique is capable of distinguishing between different crystallographic forms and coordination polymers that may exist in the solid state.

In solution, the paramagnetic properties of Eu³⁺ complexes make them valuable as "shift reagents" in NMR spectroscopy. When a Eu³⁺ complex is added to a solution, it can interact with other molecules (substrates), inducing large changes (shifts) in the NMR resonance frequencies of the substrate's nuclei. These shifts are distance- and angle-dependent, providing structural information about the substrate.

Europium(III) complexes have been extensively evaluated as aqueous shift reagents. researchgate.net The choice of ligand is critical, as it influences the solubility, stability, and shifting power of the complex. Chiral europium complexes, such as the Eu(III) complex of (R)-propylenediaminetetra-acetate, have been shown to be effective chiral shift reagents, capable of resolving the signals of enantiomers in aqueous solutions for substrates like amino acids and carboxylic acids. researchgate.net

A significant challenge with paramagnetic shift reagents is the potential for severe signal broadening due to the paramagnetic relaxation enhancement. However, careful design of the complex can mitigate this issue. For instance, a water-soluble europium(III) chiral shift reagent has been developed that produces enantiomeric shift differences without significant signal broadening at neutral pH, allowing for high-resolution NMR analysis. The effectiveness and degree of signal broadening are often pH-dependent, reflecting the strength of the interaction between the shift reagent and the substrate.

The table below lists some examples of Eu(III)-based complexes used as aqueous NMR shift reagents.

Complex TypeApplicationKey FindingReference
Eu(III) with chiral ligand N,N-bis[2-{N-methyl((1S)-1-carboxy-3-methyl}butyl- amino)ethyl]glycine Chiral shift reagent for α-amino acidsResolves enantiomer signals without significant broadening at neutral pH.
Eu(III)-R-propylenediaminetetra-acetate Chiral shift reagent for hydroxy-, amino-, and carboxylic acidsProven to be a useful chiral shift reagent in aqueous solution. researchgate.net
Various Eu(III) complexes (11 studied) General aqueous shift reagentsLuminescence lifetimes and spectra were used to evaluate their potential as NMR shift reagents. researchgate.net

Thermal Behavior and Decomposition Mechanisms of Europium 3+ ;triacetate;hydrate

Comprehensive Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal stability and decomposition of materials. When applied to europium(III) acetate (B1210297) hydrate (B1144303), typically the tetrahydrate (Eu(CH₃COO)₃·4H₂O), these analyses reveal a series of distinct mass loss events corresponding to specific chemical transformations. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatile components like water and the products of acetate decomposition. DTA measures the temperature difference between the sample and an inert reference, indicating whether a process is exothermic (releasing heat) or endothermic (absorbing heat). abo.fi

Studies on europium(III) acetate tetrahydrate show that its decomposition in an air atmosphere up to 1000 °C is a complex process. researchgate.net The TGA curve typically exhibits several distinct steps, which are correlated with peaks on the DTA curve, signifying the energy changes associated with dehydration, decomposition of the acetate group, and the formation of the final oxide product. researchgate.netabo.fi

Investigation of Stepwise Dehydration Processes and Formation of Intermediate Hydrates

The initial stages of heating europium(III) acetate hydrate involve the sequential removal of water molecules. For the common tetrahydrate form, this dehydration does not occur in a single step but proceeds through the formation of lower hydrates. The dehydration process for europium(III) acetate tetrahydrate has been shown to begin at temperatures as low as 70°C. researchgate.net

The specific temperatures and stability of these intermediate hydrates can be influenced by factors such as the heating rate and the surrounding atmosphere.

Table 1: Stepwise Dehydration of Europium(III) Acetate Tetrahydrate in Air

StageTemperature (°C)ReactionProduct
1~135Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂OEuropium(III) acetate monohydrate
2~170Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂OEuropium(III) acetate hemihydrate
3~210Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂OAnhydrous europium(III) acetate

Data compiled from a study on the 6-stage decomposition process. wikipedia.org

Detailed Decomposition Pathways to Europium Oxides (e.g., Eu₂O₃)

Following complete dehydration, the resulting anhydrous europium(III) acetate undergoes further decomposition at higher temperatures. This process involves the breakdown of the acetate ligands and the formation of several solid intermediates before the final stable europium oxide, Eu₂O₃, is produced. wikipedia.org The decomposition of the anhydrous salt begins above 280°C. researchgate.net

The pathway involves the formation of an oxyacetate intermediate, EuO(CH₃COO), which is a common step in the decomposition of rare earth acetates. researchgate.netwikipedia.org This species is then further decomposed into an oxycarbonate. The final conversion to cubic Eu₂O₃ occurs at temperatures at or above 663°C. researchgate.net

Table 2: Decomposition Stages of Anhydrous Europium(III) Acetate in Air

StageTemperature (°C)ReactionSolid Product
4~310Eu(CH₃COO)₃ → EuO(CH₃COO) + C₃H₆O + COEuropium(III) oxyacetate
5~3902EuO(CH₃COO) → Eu₂O₂CO₃ + C₃H₆OEuropium(III) oxycarbonate
6~670Eu₂O₂CO₃ → Eu₂O₃ + CO₂Europium(III) oxide

Data compiled from a study on the 6-stage decomposition process. wikipedia.org

A key intermediate in the thermal decomposition of europium(III) acetate is europium(III) oxycarbonate. wikipedia.org Its formation represents a critical step between the decomposition of the oxyacetate and the final formation of the pure oxide. Studies have identified this intermediate as Eu₂O₂CO₃ or related species like Eu₂O(CO₃)₂. researchgate.netwikipedia.org The formation of these oxycarbonate solids has been observed in the temperature range of 347–466°C. researchgate.net The presence of this stable intermediate explains the high temperatures required to obtain the final europium(III) oxide.

The thermal decomposition of europium(III) acetate hydrate releases a variety of gaseous products. The initial dehydration steps, of course, release water (H₂O). The subsequent breakdown of the acetate group is more complex. The primary gaseous products identified from the decomposition of the anhydrous acetate are acetone (B3395972) ((CH₃)₂CO) and carbon dioxide (CO₂). researchgate.net

However, further analysis has shown the emergence of other gaseous molecules, including methane (B114726) (CH₄), carbon monoxide (CO), and isobutylene (B52900) ((CH₃)₂CCH₂). researchgate.net The formation of these secondary products is attributed to reactions occurring at the gas/solid interface, where the initially formed products can undergo further reactions catalyzed by the solid intermediates. researchgate.net Other studies on similar metal acetates have also reported acetic acid and ketene (B1206846) as potential gaseous decomposition products.

In Situ Spectroscopic (e.g., IR, Mass Spectrometry) and Diffraction Studies (e.g., XRD) during Thermal Decomposition

To fully understand the complex sequence of reactions during thermal decomposition, in-situ analytical techniques are employed. These methods allow for the identification of transient intermediate species and gaseous products as they are formed. researchgate.net

In-situ Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are used to analyze the evolved gases in real-time. This combination allows for the definitive identification of gaseous products such as H₂O, CO₂, acetone, and methane. researchgate.netcetjournal.it

In-situ X-ray Diffraction (XRD) , often performed at high temperatures (HT-XRD), is crucial for tracking the changes in the solid-phase. researchgate.netresearchgate.net It allows researchers to identify the crystal structures of the intermediate hydrates, the anhydrous acetate, the oxycarbonate phases, and the final europium oxide as they form at specific temperatures. For example, studies on the related cerium(III) acetate hydrate have used HT-XRD to follow the transition from an amorphous anhydrous acetate to a crystalline form and finally to the oxide product. researchgate.net

These in-situ techniques provide direct evidence for the proposed decomposition pathways and the temperature ranges over which different solid and gaseous species are stable.

Kinetic and Mechanistic Studies of Thermal Decomposition Processes

Kinetic analysis of thermogravimetric data provides insights into the mechanism and energy requirements of the decomposition reactions. Methods such as the Coats-Redfern and Horowitz-Metzger are often employed to determine kinetic parameters like the activation energy (Ea) and the reaction order (n) for each decomposition step. jcsp.org.pk

While specific, detailed kinetic studies on europium(III) acetate are not extensively published in readily available literature, the general principles have been applied to numerous other metal acetates. jcsp.org.pknih.gov Such studies help to model the reaction rates and understand the factors that control the decomposition process. For instance, in a study on cerium(III) acetate, the Kissinger equation was used to determine an activation energy of 244 kJ/mol for the crystallization of the anhydrous acetate under non-isothermal conditions, demonstrating the type of quantitative data that can be derived. researchgate.net These kinetic parameters are essential for optimizing the synthesis of europium oxide with desired properties from an acetate precursor.

Influence of Atmospheric Conditions (e.g., air, inert gas) and Heating Rates on Decomposition Products

The thermal decomposition pathway of europium(III) acetate hydrate is significantly influenced by the surrounding atmospheric conditions and the rate at which the material is heated. The presence of an oxidizing atmosphere, such as air, versus an inert atmosphere, like nitrogen or argon, dictates the nature of the intermediate compounds formed and the temperatures at which transformations occur. Similarly, the heating rate affects the kinetics of the decomposition reactions.

The decomposition process in an oxidizing atmosphere like air is a multi-stage event. For europium(III) acetate tetrahydrate, the process begins with dehydration, followed by a series of steps involving intermediate species before the final formation of europium(III) oxide (Eu₂O₃). wikipedia.org The initial phase involves the loss of water molecules, which occurs in distinct steps. This is followed by the decomposition of the anhydrous acetate into an oxoacetate and then a dioxycarbonate, which finally decomposes to the stable oxide. wikipedia.org The entire sequence in air can be summarized in six stages, culminating in the formation of europium(III) oxide at approximately 670°C. wikipedia.org

Decomposition Stages of Europium(III) Acetate Tetrahydrate in Air

StageTemperature (°C)Reaction
1135Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O
2170Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O
3210Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O
4310Eu(CH₃COO)₃ → EuO(CH₃COO) + C₃H₆O + CO
53902EuO(CH₃COO) → Eu₂O₂[CO₃] + C₃H₆O
6670Eu₂O₂[CO₃] → Eu₂O₃ + CO₂

This table summarizes the six-stage thermal decomposition of Europium(III) Acetate Tetrahydrate in an air atmosphere, as identified through thermal analysis. The temperatures indicate the approximate point of each decomposition step. wikipedia.org

In contrast, the decomposition in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), follows a different pathway, particularly after the initial dehydration steps. While the initial loss of water still occurs, the subsequent decomposition of the anhydrous acetate proceeds through different intermediates. Studies on similar rare earth acetates, like cerium(III) acetate hydrate, show that decomposition in an inert atmosphere requires higher temperatures to form the final oxide product compared to decomposition in air. itu.edu.tr For europium acetate, after the initial dehydration, the compound remains stable over a temperature range before further decomposition begins. cdnsciencepub.com In an inert atmosphere, the decomposition of the acetate group leads to the formation of europium oxide, but the intermediate oxocarbonate species are less stable or may not form in the same way as in an oxidizing environment. The final decomposition to the oxide in an inert atmosphere generally occurs at a different temperature range than in air. itu.edu.tr

Comparison of Decomposition Characteristics in Different Atmospheres

ParameterAir (Oxidizing)Inert Gas (e.g., Nitrogen, Argon)
Intermediate ProductsEuropium oxoacetate (EuO(CH₃COO)), Europium dioxycarbonate (Eu₂O₂[CO₃]). wikipedia.orgDifferent intermediate pathways, with a stable anhydrous phase observed over a range of temperatures. cdnsciencepub.com
Final ProductEuropium(III) Oxide (Eu₂O₃). wikipedia.orgEuropium(III) Oxide (Eu₂O₃). wikipedia.org
Final Decomposition TemperatureCompleted by ~670°C. wikipedia.orgSignificant differences in the 250-550°C range compared to air, with final oxide formation potentially at different temperatures. itu.edu.tr
Gaseous ByproductsWater, Carbon Monoxide, Acetone, Carbon Dioxide. wikipedia.orgWater, Acetic Acid, Acetone, Carbon Dioxide. marquette.edu

Coordination Chemistry and Reactivity of Europium 3+ ;triacetate;hydrate

Ligand Exchange Reactions and Formation of Novel Complexes with Diverse Ligands

Europium(III) acetate (B1210297) hydrate (B1144303) serves as a versatile precursor for the synthesis of a wide array of novel coordination complexes through ligand exchange reactions. The acetate ligands, being relatively labile, can be readily displaced by various other ligands, leading to the formation of new europium complexes with tailored properties, particularly for luminescence applications.

The synthesis of these complexes often involves the reaction of europium(III) acetate with multidentate ligands that can form more stable chelates with the Eu(III) ion. For instance, β-diketonate ligands are commonly employed to create highly luminescent europium complexes. The general strategy involves dissolving europium(III) acetate in a suitable solvent and adding the desired ligand, often with heating, to facilitate the exchange. The resulting complexes can then be isolated by precipitation or crystallization.

A variety of ligands have been successfully used to form new europium complexes from europium(III) acetate, including:

β-Diketones: Such as 2-thenoyltrifluoroacetone (B1682245) (TTA), which are known to be efficient "antenna" ligands that absorb UV light and transfer the energy to the europium ion, resulting in strong red emission. researchgate.net

Phosphine oxides: Ligands like triphenylphosphine (B44618) oxide (TPPO) can enhance the luminescence quantum yield of europium complexes.

Phenanthroline derivatives: These N-donor ligands can be incorporated into the coordination sphere of europium, influencing the symmetry and photophysical properties of the resulting complexes. researchgate.net

Carboxylic acids and their derivatives: Ligand exchange with other carboxylates can lead to the formation of different europium carboxylate complexes with varying structures and properties. researchgate.net

The formation of mixed-ligand complexes is a key strategy to fine-tune the properties of the final material. By incorporating different types of ligands around the central europium ion, it is possible to break the coordination symmetry, which can lead to a significant boost in luminescence. researchgate.net For example, the introduction of a single, different β-diketonate ligand into a europium complex can act as a "coordination symmetry breaker," enhancing ligand dissimilarity and diversity, which in turn reduces non-radiative decay rates and boosts quantum efficiency.

The reaction conditions, such as solvent, temperature, and stoichiometry of the reactants, play a crucial role in determining the final product. For example, in coordinating solvents like acetonitrile (B52724) or pyridine, solvent-separated ion pairs may form if the new ligands are not sufficiently nucleophilic to displace the acetate and coordinate to the europium ion. capes.gov.br

Electrochemical Behavior and Redox Processes of the Europium(III) Center in Solution and Solid State

The electrochemical behavior of europium is characterized by the accessible Eu³⁺/Eu²⁺ redox couple. nih.gov This redox activity is of significant interest for applications such as redox-responsive MRI contrast agents and in catalysis. nih.govnih.gov The redox potential of the Eu³⁺/Eu²⁺ couple can be finely tuned by the coordination environment around the europium ion. nih.gov

In aqueous solution, the standard redox potential of the Eu³⁺/Eu²⁺ aqua ion is approximately -0.35 V versus the standard hydrogen electrode. nih.gov However, the presence of ligands such as acetate can significantly alter this potential. The formation of europium(III) acetate complexes has been studied using techniques like chronopotentiometry. acs.org

The nature of the coordinating atoms in the ligands has a pronounced effect on the redox potential. For instance, in a series of cyclen-based europium complexes, replacing carboxylate coordinating arms with glycinamide (B1583983) pendant arms leads to a positive shift in the Eu³⁺/Eu²⁺ redox potential. nih.govresearchgate.net This indicates that the complex with more amide donors has a higher oxidative stability for the Eu²⁺ state compared to those with more carboxylate donors. nih.govresearchgate.net This can be understood in the context of hard-soft acid-base theory, where the softer Eu²⁺ ion is stabilized by softer donor atoms like the amide oxygen compared to the harder carboxylate oxygen. nih.gov

The following table summarizes the midpoint potentials for a series of europium complexes, demonstrating the influence of ligand structure on the redox potential.

ComplexNumber of Acetate ArmsNumber of Glycinamide ArmsE₁/₂ (mV vs Ag/AgCl)
Eu-DOTA40-1110
Eu(1)22-1068
Eu(2)13Not specified
Eu(3)04-1110 (relative to aqua ion)
Data sourced from a study on cyclen-based europium complexes. nih.gov

In the solid state, the electrochemical properties of europium acetate can also be investigated. The thermal decomposition of europium(III) acetate tetrahydrate involves dehydration followed by decomposition to europium(III) oxide carbonate and finally europium(III) oxide. researchgate.net The reductive decomposition of mixed-metal palladium-europium acetate complexes has been studied using synchrotron radiation-based X-ray diffraction and X-ray absorption spectroscopy, providing insights into the changes in the oxidation state and coordination environment upon heating. researchgate.net

Formation and Structural Characterization of Hydrogen Diacetate Complexes

Under specific conditions, europium(III) acetate can form hydrogen diacetate complexes. When europium(III) acetate is crystallized from an excess of glacial acetic acid, a salt with the formulation Eu(H(CH₃COO)₂)₃ can be obtained. wikipedia.org

Furthermore, attempts to crystallize europium(III) acetate hydrate from aqueous solutions acidified with acetic acid have led to the formation and structural characterization of mixed water/acetic acid solvates. uwa.edu.au Two such compounds have been identified: [Eu₂(ac)₆(OH₂)₄]·2Hac and [Eu₂(ac)₆(OH₂)₂(Hac)₂]·3Hac. uwa.edu.au These complexes share a common binuclear core where a pair of unidentate water molecule ligands in the former is replaced by a pair of unidentate acetic acid ligands in the latter with only minor geometrical changes. uwa.edu.au

X-ray crystallography is the primary technique used for the structural characterization of these and other europium acetate complexes. The anhydrous form of europium(III) acetate crystallizes in the monoclinic space group C2/c. wikipedia.orgwikipedia.org The sesquihydrate crystallizes in the monoclinic space group Cc. wikipedia.orgwikipedia.org The tetrahydrate forms triclinic crystals and exists as acetate-bridged dimers. uwa.edu.au

The coordination environment of the europium ion in these complexes is typically high, with the metal ion being coordinated by oxygen atoms from the acetate ligands and water molecules. The acetate ligands can adopt various coordination modes, including monodentate, bidentate (chelating), and bridging, leading to the formation of monomeric, dimeric, or polymeric structures. uwa.edu.aunih.gov

Comparative Coordination Chemistry Studies with Other Lanthanide(III) Acetates and Analogous Compounds

The coordination chemistry of europium(III) acetate is part of the broader family of lanthanide(III) acetates, which exhibit systematic structural variations across the series. These variations are primarily driven by the lanthanide contraction—the steady decrease in ionic radii of the lanthanide ions with increasing atomic number.

A study of the maximally hydrated lanthanide acetates, Ln(ac)₃·xH₂O, revealed the following structural trends:

La-Pr: Form triclinic sesquihydrates (x = 1.5) with a two-dimensional polymeric structure. uwa.edu.au

Ce-Nd: Form monoclinic monohydrates (x = 1) with a one-dimensional polymeric structure. uwa.edu.au

Sm-Lu (including Eu): Form triclinic tetrahydrates (x = 4) that are acetate-bridged dimers. uwa.edu.au

This non-monotonic variation in the degree of hydration across the series is a noteworthy feature. uwa.edu.au

The coordination number of the lanthanide ion also tends to decrease across the series. For example, in lanthanide(III) chloride hydrates, the earlier, larger lanthanides (La, Ce) have a coordination number of 9, forming dimeric complexes, while the heavier lanthanides (Pr-Lu) have a coordination number of 8, forming monomeric complexes. nih.gov A similar trend is observed in lanthanum(III) acetate hydrate, where the La³⁺ ion can have coordination numbers of 9 or 10. nih.gov

The nature of the anion also plays a significant role in the resulting structure. A comparison of lanthanide complexes with different phosphinic acid ligands (oxygen and sulfur donors) showed that while the coordination mode varied, the metal-donor atom bond distances were very similar for lanthanide and actinide ions of comparable size. nih.gov

The following table provides a comparison of the crystal structures of different lanthanide(III) acetate hydrates.

Lanthanide(s)Hydration State (x)Crystal SystemStructure Type
La-Pr1.5Triclinic2D Polymer
Ce-Nd1Monoclinic1D Polymer
Sm-Lu (incl. Eu)4TriclinicDimer
Data from a systematic study of lanthanide acetate hydrates. uwa.edu.au

Investigation of Interactions with Artificial Photonic Crystal Films and Other Substrates

Europium(III) acetate hydrate's luminescent properties make it a candidate for integration with various substrates, including artificial photonic crystal films, to create advanced optical materials. When incorporated into the pores of synthetic opal, a type of photonic crystal, the luminescence of europium(III) acetate is influenced by the photonic bandgap of the opal structure. researchgate.nettandfonline.comresearchgate.net

Studies have shown that the emission of the Eu³⁺ ion can be suppressed within the photonic stop-band range of the opal film. researchgate.net The interaction between the europium salt and the substrate can also be affected by the introduction of other substances. For example, additional infiltration of the opal with glycerol (B35011) can lead to significant spectral intensity redistribution and broadening of the emission lines, likely due to modification of the transition dipole moment and disordering of the surrounding ligands. tandfonline.com

The thermal treatment of europium(III) acetate within the opal pores leads to changes in the coordination environment of the europium ions due to dehydration and decomposition, which are reflected in the luminescence spectra. researchgate.nettandfonline.com

Beyond photonic crystals, europium(III) acetate and its derivative complexes are used to create luminescent thin films on various substrates. It can serve as a precursor in sol-gel processes to prepare highly luminescent Eu³⁺-doped thin films. sigmaaldrich.comsigmaaldrich.com These films have applications in devices like organic light-emitting diodes (OLEDs). nih.govrsc.org The interaction with the substrate can enhance the luminescent properties. For instance, depositing europium-organic thin films on nanostructured plasmonic substrates can lead to a significant enhancement of the emission intensity due to plasmonic effects. nih.gov

The morphology of films created from europium complexes can be controlled by the deposition technique, such as spin-coating, and the chemical nature of the complex itself. researchgate.net This allows for the fabrication of structured surfaces with specific optical properties.

Applications in Advanced Materials Science and Technology

Role as a Precursor for Luminescent Materials and Phosphors

Europium(III) acetate (B1210297) hydrate (B1144303) is widely recognized for its role as a precursor in producing europium-doped phosphors and other luminescent materials. samaterials.com The compound's inherent luminescent properties, specifically its strong red emission under ultraviolet light, are imparted to the materials synthesized from it. sigmaaldrich.com These materials are integral to various technologies, including display screens and security inks. samaterials.com

Fabrication of Europium(III)-Doped Lanthanum Oxyfluoride (LaOF) Thin Films

A significant application of europium(III) acetate hydrate is as a sol-gel precursor for creating highly luminescent thin films of Europium(III)-doped Lanthanum Oxyfluoride (LaOF). sigmaaldrich.comsigmaaldrich.com The sol-gel process allows for the synthesis of these films with precise control over their composition and properties. The resulting Eu³⁺-doped LaOF thin films exhibit strong luminescence, making them suitable for various optical applications. researchgate.net Research has shown that annealing temperature plays a crucial role in the final luminescent properties of these films, affecting the fluorine content and the decay times of the europium emission. researchgate.net

Parameter Observation in Eu³⁺-doped LaOF Thin Films
PrecursorEuropium(III) acetate hydrate. sigmaaldrich.comsigmaaldrich.com
Synthesis MethodSol-gel procedure. sigmaaldrich.comresearchgate.net
Key PropertyHigh luminescence. sigmaaldrich.comresearchgate.net
Influencing FactorAnnealing temperature affects fluorine content and luminescence decay time. researchgate.net

Synthesis of Europium(III) Fluoride (B91410) Nanoparticles

Europium(III) acetate hydrate also serves as a precursor in the synthesis of europium(III) fluoride (EuF₃) nanoparticles. sigmaaldrich.comsigmaaldrich.com These nanoparticles are of interest due to the unique optical properties of europium compounds. The use of the acetate hydrate provides a reliable and straightforward route to producing these nanoscale materials. While specific synthesis details can vary, the fundamental role of the europium acetate hydrate is to provide the europium ions in a form that is readily convertible to the fluoride nanoparticle.

Utilization as a Dopant in Semiconductor Nanocrystals (e.g., Cadmium Selenide (B1212193) Quantum Dots)

Europium(III) acetate hydrate is utilized as a dopant in the fabrication of semiconductor nanocrystals, such as Cadmium Selenide (CdSe) quantum dots (QDs). sigmaaldrich.comsigmaaldrich.com The introduction of europium ions into the CdSe crystal lattice can significantly alter the optical properties of the quantum dots. rsc.orgrsc.org

In a notable application, rapid microwave synthesis has been employed to create europium-doped CdSe QDs. rsc.org Research findings indicate that the addition of Eu³⁺ ions can widen the optical absorption window of the CdSe QDs, an effect that is particularly beneficial for applications in quantum dot solar cells. sigmaaldrich.comsigmaaldrich.com The doping process allows for the tuning of optical properties by varying parameters like microwave irradiation temperature, hold times, and the concentration of the europium dopant. rsc.orgrsc.org This tunability affects the energy transfer from the host quantum dot to the dopant, influencing the final absorption and emission characteristics of the material. rsc.orgosti.gov

Material Dopant Source Synthesis Method Key Finding Potential Application
Cadmium Selenide (CdSe) Quantum DotsEuropium(III) acetate hydrate. sigmaaldrich.comrsc.orgRapid Microwave Synthesis. rsc.orgrsc.orgWidened optical absorption window. sigmaaldrich.comsigmaaldrich.comQuantum Dot Solar Cells. sigmaaldrich.comsigmaaldrich.com
Eu³⁺:CdSe Quantum DotsEuropium(III) acetate hydrate. rsc.orgOne-pot Microwave Synthesis. rsc.orgTunable optical properties via temperature, time, and dopant concentration. rsc.orgrsc.orgOptical and optoelectronic applications. rsc.org

Integration into Photonic Crystal Films and Development of Novel Optical Devices

The integration of europium(III) acetate hydrate into photonic crystal films, such as artificial opals, is an area of active research for the development of novel optical devices. researchgate.netconsensus.app When incorporated into the pores of these structured materials, the luminescent properties of the europium compound can be influenced by the photonic bandgap of the crystal. researchgate.net

Studies have investigated the emission spectra of europium(III) acetate hydrate within these opal films. researchgate.net The research demonstrates that the emission from the Eu³⁺ ions can be suppressed within the photonic stop-band range of the opal structure. researchgate.net This interaction between the emitter and the photonic crystal opens possibilities for creating devices with tailored light emission characteristics, which could lead to advancements in sensors, lasers, and other photonic technologies. The thermal decomposition of the europium acetate within the opal pores at different annealing temperatures also allows for the formation of different europium compounds, further modifying the luminescent output. researchgate.net

Applications in Catalysis and Nanoscale Materials Production

Europium compounds, including those derived from europium(III) acetate hydrate, are explored for their catalytic properties in various chemical reactions. samaterials.com The unique electronic configuration of the europium ion can facilitate catalytic cycles in both organic transformations and industrial processes. samaterials.comnih.gov

Precursor for Ultra-High Purity Europium Oxide Catalysts

Europium(III) acetate hydrate is a suitable precursor for the production of ultra-high purity europium oxide (Eu₂O₃). wikipedia.org Europium oxide is a thermally stable material with applications in catalysis and ceramics. wikipedia.orgaemree.com The thermal decomposition of europium(III) acetate hydrate proceeds through several stages, starting with the loss of water molecules, followed by the formation of intermediate compounds like basic acetate and basic carbonate, and finally yielding europium oxide at higher temperatures. wikipedia.org This controlled decomposition process allows for the synthesis of high-purity oxide materials, which are essential for creating efficient and selective catalysts.

Precursor Compound Decomposition Product Significance
Europium(III) acetate hydrate. wikipedia.orgUltra-high purity Europium Oxide (Eu₂O₃). wikipedia.orgProduction of thermally stable and efficient catalysts. wikipedia.orgsamaterials.com

Templating Agent for the Synthesis of Hybrid Materials

Europium(III) acetate hydrate serves as a critical precursor and templating agent in the fabrication of sophisticated hybrid materials. Its role extends beyond being a simple dopant; it actively directs the formation of complex structures with tailored optical and electronic properties. The compound's decomposition characteristics upon heating are pivotal, as it first loses its water of hydration and subsequently transforms into intermediate species like basic acetate and basic carbonate, before ultimately yielding europium oxide. wikipedia.org This controlled thermal decomposition pathway allows for its use in creating highly structured materials.

As a precursor, Europium(III) acetate hydrate is instrumental in sol-gel processes to create highly luminescent thin films. For instance, it is used to prepare Europium-doped Lanthanum Oxyfluoride (LaOF) thin films, where the europium ions are integrated into the film's matrix, imparting strong red luminescence. sigmaaldrich.com Similarly, it is the starting material for synthesizing europium(III) fluoride nanoparticles. sigmaaldrich.com In these processes, the acetate compound provides a soluble and reactive source of Eu³⁺ ions that can be homogeneously dispersed within the reaction medium, guiding the growth and crystallization of the final hybrid material.

Furthermore, its application as a dopant in the synthesis of cadmium selenide (CdSe) quantum dots illustrates its function in modifying material properties. sigmaaldrich.com The introduction of Eu³⁺ ions from the acetate precursor widens the optical absorption window of the quantum dots, a beneficial characteristic for applications in solar cells. sigmaaldrich.com The compound's ability to influence and direct the final structure and functionality of these materials underscores its utility as a templating agent.

Table 1: Hybrid Materials Synthesized Using Europium(III) Acetate Hydrate as a Precursor/Templating Agent

Hybrid Material Synthesis Method Role of Europium(III) Acetate Hydrate Resulting Property
Eu³⁺-doped LaOF Thin Films Sol-gel Precursor High luminescence
Europium(III) Fluoride Nanoparticles Not specified Precursor Nanoparticle formation

Exploration in Sensor Chemistry and as Components of Fluorescent Probes

The exploration of Europium(III) acetate hydrate and other europium complexes in sensor chemistry is driven by the element's distinctive photoluminescent characteristics. frontiersin.org Europium(III) ions exhibit a strong, sharp red emission when excited by ultraviolet light, a long fluorescence lifetime, and a large Stokes shift, which is the difference between the excitation and emission wavelengths. tcichemicals.com These properties are highly advantageous for developing sensitive and selective fluorescent probes, as they help to minimize background interference and improve detection limits. tcichemicals.com

Europium(III) complexes have been successfully engineered into fluorescent sensors for a variety of analytes. mdpi.com A notable application is in the creation of pH-sensitive probes. For example, europium complexes have been designed that can monitor pH changes in neutral aqueous solutions with minimal background fluorescence. nih.gov Some complex probes incorporate a second fluorophore, like Rhodamine 6G, alongside the europium moiety, enabling the detection of pH in both near-neutral and acidic ranges. nih.gov These dual-emitter systems can even be used for pH detection within living cells and organisms. nih.gov

Beyond pH, europium-based probes have been developed for the detection of specific chemical species. A simple Eu³⁺ complex containing a 2-hydroxyl-1H-benzimidazole moiety was designed as a fluorescent probe for the highly toxic gas phosgene. nih.gov The probe's fluorescence is quenched upon exposure to phosgene, allowing for its visual detection under a UV lamp. nih.gov This principle of fluorescence modulation—be it quenching or enhancement—upon interaction with a target analyte is the fundamental mechanism for these sensors. The high sensitivity and selectivity of these probes make them valuable tools for environmental monitoring and public safety. mdpi.comnih.gov

Table 2: Europium-Based Fluorescent Sensors

Sensor Type Target Analyte Principle of Detection Reference
pH Probe (Eu(TTA)₂-DSQ) pH High sensitivity in neutral aqueous solution nih.gov
Dual-Emitter pH Probe (Eu(TTA)₃-DR1) pH (acidic and near-neutral) Ratiometric emission from Rhodamine 6G and Eu(III) nih.gov
Chemical Sensor Phosgene (COCl₂) Fluorescence quenching nih.gov

Computational and Theoretical Investigations of Europium 3+ ;triacetate;hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of lanthanide complexes, including europium(3+);triacetate;hydrate (B1144303). DFT calculations allow for the optimization of molecular geometries and the elucidation of the electronic structure and the nature of the bonding between the Eu³⁺ ion and its ligands.

In studies of europium complexes, DFT is used to predict ground-state geometries, which can then be compared with experimental data from X-ray crystallography. researchgate.netpreprints.org For europium(3+);triacetate;hydrate, calculations would model the coordination of acetate (B1210297) and water ligands to the central europium ion. The calculations reveal critical details about bond lengths and angles, providing a static picture of the coordination environment.

Furthermore, DFT is employed to analyze the nature of the chemical bonds. The interaction between the "hard" Eu³⁺ cation and the oxygen atoms of the acetate and water ligands is predominantly ionic. However, DFT calculations, often combined with Quantum Theory of Atoms in Molecules (QTAIM) analysis, can quantify the degree of covalency. mdpi.com This analysis examines the electron density at the bond critical points between Eu³⁺ and the coordinating oxygen atoms. mdpi.com For instance, in a related nine-coordinate europium(III) complex with pyridoxal-semicarbazone, the calculated interaction energies for Eu-O bonds were found to be in the range of -49.2 to -58.5 kJ mol⁻¹, indicating significant, partially covalent interactions. mdpi.com

Time-dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the calculation of electronic absorption spectra. researchgate.net These calculations can identify intraligand charge transfer (ILCT), ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions, which are crucial for understanding the mechanisms of ligand-sensitized luminescence. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Europium(III) Complex This table presents typical data obtained from DFT calculations on a representative Eu(III) complex to illustrate the type of information generated.

ParameterValueDescription
Bond Length (Eu-O) 2.4 - 2.6 ÅThe calculated distance between the central europium ion and a coordinating oxygen atom from a ligand.
Coordination Number 8 or 9The predicted number of ligand atoms directly bonded to the central Eu³⁺ ion.
Interaction Energy (Eu-O) -45 to -90 kJ mol⁻¹The calculated energy of the bond between the europium ion and a ligand's oxygen atom, indicating bond strength. mdpi.com
HOMO-LUMO Gap ~4.5 eVThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating electronic stability. researchgate.net

Application of Ligand Field Theory and Derivation of Crystal Field Parameters

The luminescence of Eu³⁺ is characterized by sharp emission lines resulting from f-f electronic transitions. The energies and intensities of these transitions are sensitive to the local chemical environment around the ion. Ligand Field Theory (or Crystal Field Theory for a more electrostatic approach) is the theoretical framework used to describe these effects. kuleuven.be The electric field generated by the surrounding ligands (the "crystal field") lifts the degeneracy of the 4f orbitals, leading to the splitting of the ⁷Fⱼ and ⁵Dⱼ energy levels. kuleuven.be

The magnitude of this splitting is quantified by a set of crystal-field parameters (CFPs), Bᵏq. These parameters can be derived experimentally from high-resolution absorption and emission spectra or calculated theoretically. iaea.orgresearchgate.net The number of observed spectral lines for a given transition, such as the ⁵D₀ → ⁷Fⱼ transitions, directly indicates the site symmetry of the Eu³⁺ ion. kuleuven.be For example, a single line for the ⁵D₀ → ⁷F₀ transition confirms the presence of only one type of Eu³⁺ environment.

The intensity of the f-f transitions can be modeled using the Judd-Ofelt theory. kuleuven.be This theory parameterizes the probability of electric dipole transitions, which are nominally forbidden but gain intensity through the mixing of opposite-parity electronic states by the non-centrosymmetric components of the ligand field. researchgate.net The intensity of the ⁵D₀ → ⁷F₂ "hypersensitive" transition is particularly sensitive to the coordination environment and is often used as a structural probe. nih.gov The ratio of the intensity of the ⁵D₀ → ⁷F₂ transition to that of the magnetic-dipole allowed ⁵D₀ → ⁷F₁ transition is a widely used measure of the asymmetry of the coordination site. researchgate.net

Table 2: Example Crystal-Field Parameters for a Eu³⁺ Complex This table shows an example set of crystal-field parameters (CFPs) for a Eu³⁺ ion in a specific host matrix, illustrating the data derived from ligand field analysis. The values are specific to the system studied and serve as a representative example.

ParameterValue (cm⁻¹)Description
B²₀ 150Quantifies the axial crystal field strength.
B⁴₀ -400A higher-order parameter related to the crystal field potential.
B⁴₄ ±350A parameter related to the non-axial (rhombic) distortion of the crystal field.
Nv 1800The crystal field strength parameter. iaea.org

Molecular Dynamics Simulations for Understanding Coordination Behavior and Solution-Phase Dynamics

While DFT and ligand field theory provide valuable insights into the static structure and electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound, particularly in solution. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of the system at the atomic level.

For europium(III) in aqueous solution, a key area of investigation is the structure and dynamics of the hydration shells. nih.govresearchgate.net MD simulations have been instrumental in understanding the equilibrium between different coordination numbers (typically eight and nine) for lanthanide ions in water. researchgate.net These simulations can determine the average residence time of water molecules in the first coordination sphere, which is directly related to the water exchange rate—a critical parameter in applications like MRI contrast agents. nih.govresearchgate.net

Simulations of this compound in solution would reveal the dynamic interplay between the acetate ligands and water molecules in the coordination sphere. They can show how ligands exchange with solvent molecules, the flexibility of the coordination polyhedron, and the influence of the complex on the hydrogen bond network of the surrounding water. frontiersin.org Advanced MD methods that include many-body effects, such as polarization, are necessary to accurately reproduce experimental results for the highly charged lanthanide ions. nih.gov

Table 3: Typical Output from Molecular Dynamics Simulations of Hydrated Eu³⁺

ParameterTypical ValueDescription
Coordination Number (CN) 8.5 - 9.0The average number of water oxygen atoms in the first hydration shell of Eu³⁺ in aqueous solution. researchgate.net
Mean Residence Time (MRT) > 200 psThe average time a water molecule spends in the first hydration shell before exchanging with a bulk water molecule. researchgate.net
Eu-O Distance (1st Shell) ~2.5 ÅThe average distance between the Eu³⁺ ion and the oxygen atoms of the directly coordinated water molecules. researchgate.net

Theoretical Modeling of Spectroscopic Properties and Transition Probabilities

Theoretical modeling is indispensable for the detailed interpretation of the complex spectroscopic properties of this compound. This involves a combination of the methods described above to predict and explain absorption and emission spectra.

The process often begins with a DFT or MD-derived structure of the complex. nih.gov From this structure, ligand field theory is applied to calculate the splitting of the Eu³⁺ energy levels. kuleuven.be The resulting energy level scheme can be used to assign the peaks observed in experimental spectra to specific electronic transitions.

Furthermore, theoretical models are used to calculate the radiative and non-radiative decay rates that govern the luminescence quantum yield and lifetime. The probabilities of f-f transitions are calculated using Judd-Ofelt theory, which provides the radiative decay rates. kuleuven.be Non-radiative decay rates are often dominated by quenching through vibrations of the ligands, particularly high-frequency oscillators like O-H from coordinated water molecules or C-H from the acetate ligands. frontiersin.org Theoretical models can estimate the efficiency of this vibrational quenching by calculating the overlap between the electronic energy gap of the transition and the vibrational energies of the ligands.

TD-DFT calculations can also model the absorption spectra of the ligands, predicting the efficiency of the "antenna effect," where ligands absorb light and transfer the energy to the central Eu³⁺ ion, leading to its characteristic red emission. researchgate.netpreprints.org

Computational Prediction of Novel Derivatives and Their Properties

A significant application of computational chemistry is the rational design and in silico screening of novel compounds with desired properties. For this compound, this involves predicting how chemical modifications will affect its luminescent and structural characteristics.

By systematically replacing the acetate or water ligands with other functional groups in a computational model, researchers can predict the resulting properties of new derivatives. unict.it For example, DFT calculations can predict how changing a substituent on a ligand will alter the ligand field strength, which in turn affects the emission spectrum. figshare.com TD-DFT can be used to screen for ligands that have optimal absorption characteristics and energy levels for efficient sensitization of the Eu³⁺ ion.

Molecular dynamics simulations can predict the stability and solution behavior of these novel derivatives. unict.it For instance, simulations can assess whether a proposed ligand will remain stably coordinated to the europium ion in a given solvent. This predictive capability allows for the targeted synthesis of the most promising candidates, saving significant time and experimental resources. This approach is widely used in materials science and drug discovery to design molecules with tailored electronic, optical, or biological functions. mdpi.comunict.it

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to Tailored Nanostructured Forms

The synthesis of nanostructured forms of europium acetate (B1210297) is a burgeoning area of research, with a focus on creating materials with specific morphologies and enhanced properties. nih.gov Scientists are exploring various methods to produce tailored nanoparticles, nanorods, and other complex architectures.

One promising approach involves a simple, inexpensive, and fast agglomeration strategy to create europium(III) nanoparticles. nih.gov This method has been used to synthesize silica-stabilized nanoparticles from hydrophobic europium(III) chelates in an aqueous solution. nih.gov Another technique utilizes a hydrothermal method with a colloidal Lu(OH)₃–Eu precursor to produce europium-doped lutetium compounds with varied morphologies like nanoflakes, nanoquadrels, and nanorods. rsc.org The final morphology of these nanostructures is highly dependent on factors such as the pH of the precursor solution and the concentration of the reactants. rsc.org

A modified sol-gel synthesis has also been employed to create uniform nanocrystals of europium-doped barium titanate at lower calcination temperatures. cuny.edu This method offers an alternative to traditional solid-state reactions that often require high pressure and temperature. cuny.edu The ability to control the size and shape of these nanoparticles is crucial, as these characteristics significantly influence their optical and magnetic properties. samaterials.comnih.gov

Table 1: Synthesis Methods for Nanostructured Europium Acetate

Synthesis Method Precursors Resulting Nanostructure Key Advantages
Agglomeration Hydrophobic europium(III) chelates Silica-stabilized nanoparticles Simple, inexpensive, fast
Hydrothermal Colloidal Lu(OH)₃–Eu Nanoflakes, nanoquadrels, nanorods Control over morphology
Modified Sol-Gel Europium acetate, barium titanate precursors Uniform nanocrystals Lower calcination temperature

Application of Advanced In Situ Spectroscopic Probing Techniques for Mechanistic Understanding

To gain a deeper understanding of the formation and behavior of europium(3+);triacetate;hydrate (B1144303) complexes, researchers are increasingly turning to advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of chemical reactions and the characterization of transient species, providing valuable insights into reaction mechanisms.

Time-resolved laser fluorescence spectroscopy (TRLFS) is another powerful tool for probing the interaction between europium ions and various ligands. rsc.org By monitoring the luminescence decay time and spectral shifts, researchers can characterize complex formation and determine binding affinities. rsc.org Furthermore, a comprehensive suite of spectroscopic techniques, including electrochemical measurements, luminescence, electron paramagnetic resonance (EPR), UV-visible, and NMR spectroscopy, is necessary to fully characterize the conversion between the Eu(III) and Eu(II) oxidation states in solution. nih.govacs.org

Design and Integration into Multi-Component Hybrid Materials for Enhanced Functionality

The integration of europium(3+);triacetate;hydrate into multi-component hybrid materials is a key strategy for enhancing its functionality and creating materials with novel properties. sigmaaldrich.comnih.gov By combining the unique luminescent and magnetic properties of europium with the processability and stability of polymers or other matrices, researchers can develop advanced materials for a wide range of applications. samaterials.comsigmaaldrich.comnih.gov

One approach involves doping europium complexes into polymer matrices, such as in the creation of polyurethane-europium materials. nih.gov In one study, a europium complex with crotonic acid as a ligand was synthesized and then incorporated into a poly(urethane-acrylate) macromonomer. nih.gov The resulting material exhibited high transparency, good thermal stability, and bright red fluorescence. nih.gov

Europium acetate also serves as a precursor for creating hybrid materials with other inorganic components. For example, it has been used as a dopant in the fabrication of cadmium selenide (B1212193) (CdSe) quantum dots, which widens the optical absorption window and is beneficial for quantum dot solar cells. sigmaaldrich.com It is also used as a sol-gel precursor to prepare highly luminescent Eu³⁺-doped LaOF thin films. sigmaaldrich.com

Exploration of Synergistic Effects in Catalytic and Optical Applications through Rational Design

The rational design of europium-based materials is leading to the exploration of synergistic effects in both catalytic and optical applications. samaterials.comacs.org By carefully selecting ligands and controlling the coordination environment of the europium ion, it is possible to fine-tune the material's properties for specific purposes. mdpi.com

In catalysis, europium compounds are being investigated for their activity in various chemical reactions, including organic transformations. samaterials.com For instance, europium-catalyzed aerobic oxidation of alcohols to aldehydes and ketones has been demonstrated. acs.org The design of these catalysts involves creating a coordination environment that facilitates the desired chemical transformation.

In the realm of optics, the focus is on enhancing the luminescent properties of europium complexes. researchgate.net This is often achieved through the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the europium ion, resulting in its characteristic bright red emission. mdpi.com The choice of ligands is critical, as they can influence the quantum yield, emission lifetime, and stability of the luminescent material. mdpi.com Researchers are designing novel ligands to improve the performance of europium-based phosphors for applications in displays, lighting, and bio-imaging. samaterials.commdpi.comrsc.org

Theoretical Predictions for New Derivatives and Unexplored Applications of this compound Systems

Theoretical and computational studies are playing an increasingly important role in guiding the discovery of new this compound derivatives and exploring their potential applications. cuny.eduresearchgate.net By using computational models, researchers can predict the structures, properties, and reactivity of novel europium complexes before they are synthesized in the lab.

Crystal field theory and other quantum chemical calculations are used to understand the electronic structure and spectroscopic properties of europium compounds. researchgate.net These calculations can help to explain the observed luminescence spectra and guide the design of new materials with optimized optical properties. researchgate.net For example, theoretical models can be used to estimate the coordination number of the europium ion and to understand the influence of different ligands on the crystal field splitting of the electronic energy levels. researchgate.net

Theoretical predictions are also being used to explore new and unconventional applications for europium-based materials. youtube.com For example, researchers are investigating the potential use of europium compounds in quantum computing, where their unique magnetic and optical properties could be harnessed for information storage and processing. youtube.com Computational studies can help to identify promising candidate materials and to understand the fundamental principles that govern their behavior at the quantum level.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Europium(III) acetate
Europium oxide
Acetic acid
Europium(III) fluoride (B91410)
Cadmium selenide
Lanthanum oxyfluoride
Europium(II) acetate
Tris(dibenzoylmethane)-mono(phenanthroline) europium(III)
Tris(dibenzoylmethane)-mono(5-aminophenanthroline) europium(III)
Naphthoyl trifluoroacetone
Tri-n-octylphosphineoxide
Sodium dodecyl sulfate
Lutetium hydroxide
Barium titanate
Crotonic acid
Poly(urethane-acrylate)
1,10-phenanthroline

Q & A

Q. Table 1: Synthesis Conditions vs. Hydration State

PrecursorSolventTemperature (°C)Drying MethodHydration State (x)
EuCl₃·6H₂OAcetic acid80Vacuum oven1–2
Eu₂O₃Acetic acid60Air-dried3–4
Eu(NO₃)₃·xH₂OEthanol70Lyophilization2

Which spectroscopic techniques are most effective for characterizing the coordination environment of Europium(3+) in triacetate hydrate complexes?

Q. Basic

  • Luminescence Spectroscopy : Eu³⁺’s ⁵D₀→⁷FJ transitions (J=0–4) reveal coordination symmetry. Asymmetric ratios (e.g., ⁵D₀→⁷F₂/⁵D₀→⁷F₁) indicate ligand-induced distortions .
  • X-ray Absorption Spectroscopy (XAS) : Determines bond lengths and coordination numbers (e.g., Eu–O distances of ~2.4–2.6 Å) .
  • FT-IR : Acetate’s ν(COO⁻) stretching modes (1540–1610 cm⁻¹) confirm bidentate vs. bridging binding .

Advanced Consideration : Hydration-induced spectral shifts (e.g., broadening at 615 nm in hydrated forms) require controlled humidity during measurements .

How do ionic radii and ligand field effects dictate the coordination geometry of Europium(3+) in acetate hydrate complexes?

Intermediate
Eu³⁺’s ionic radius (1.066 Å for 8-coordination) and ligand field effects favor geometries like:

  • Square Antiprismatic (8-coordinate) : Common in anhydrous acetate complexes.
  • Tricapped Trigonal Prismatic (9-coordinate) : Observed in hydrated forms due to additional H₂O ligands .

Q. Table 2: Ionic Radii and Coordination Geometries

Coordination NumberIonic Radius (Å)GeometryDominant Ligands
81.066Square antiprismaticAcetate
91.120Tricapped trigonal prismAcetate, H₂O

Ligand field stabilization energy (LFSE) calculations suggest higher coordination numbers stabilize Eu³⁺ in aqueous environments .

What experimental strategies can resolve contradictions in reported luminescence quantum yields of Europium(3+) triacetate hydrate across different hydration states?

Advanced
Discrepancies arise from hydration-induced quenching and ligand coordination changes. Solutions include:

  • Controlled Dehydration : Use thermogravimetric analysis (TGA) to correlate quantum yield with precise hydration states .
  • Lifetime Measurements : Time-resolved luminescence distinguishes radiative (hydrated) vs. non-radiative (dehydrated) decay pathways .
  • DFT Simulations : Model Eu³⁺–ligand interactions to predict oscillator strengths for specific transitions .

Q. Example Workflow :

Synthesize triacetate hydrate with x = 1, 3, and 2.

Measure emission lifetimes and quantum yields.

Validate with DFT-calculated electronic transitions .

How can density functional theory (DFT) simulations be optimized to predict the electronic structure and stability of Europium(3+) triacetate hydrate?

Q. Advanced

  • Functional Selection : Hybrid functionals (e.g., PBE0) improve accuracy for f-electron systems compared to pure GGA .
  • Basis Sets : Use relativistic pseudopotentials (e.g., Stuttgart-Köln) to account for Eu³⁺’s large core .
  • Solvent Modeling : Include explicit H₂O molecules in the first coordination sphere to capture hydration effects .

Validation : Compare computed bond lengths (Eu–Oacetate ≈ 2.45 Å) with XAS data .

What are the critical safety considerations when handling Europium(3+) triacetate hydrate in aqueous solutions?

Q. Intermediate

  • Oxidation Risks : Eu³⁺ can oxidize organic solvents. Work under argon and use deoxygenated water .
  • pH Control : Maintain pH 4–6 to prevent hydrolysis (evidenced by precipitation at pH >7) .
  • Storage : Airtight containers with desiccants minimize hygroscopicity and oxidation .

How do ionic strength and counterion selection impact the stability of Europium(3+) triacetate complexes in solution?

Q. Intermediate

  • Ionic Strength : At high ionic strength (e.g., 1 M KNO₃), outer-sphere complexes form, reducing stability constants .
  • Counterion Effects : Nitrate (NO₃⁻) competes with acetate for coordination, while Cl⁻ promotes hydrolysis .

Q. Table 3: Stability Constants under Varying Conditions

Ionic Strength (M)Counterionlog β (Eu-acetate)Dominant Species
0.1KNO₃4.2[Eu(OAc)₃(H₂O)₃]
1.0KNO₃3.7[Eu(OAc)₂(NO₃)(H₂O)₄]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.